3-(1,2,2-Triphenylvinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,2-Triphenylvinyl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group attached to a triphenylvinyl moiety. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2-Triphenylvinyl)benzaldehyde typically involves the reaction of 4-(1,2,2-triphenylvinyl)benzaldehyde with various reagents. One common method includes the use of boron tribromide in dichloromethane to yield the desired product . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2-Triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(1,2,2-Triphenylvinyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its potential in drug delivery systems and as a diagnostic tool is being explored.
Mechanism of Action
The mechanism of action of 3-(1,2,2-Triphenylvinyl)benzaldehyde primarily involves its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly emissive when aggregated. This property is utilized in various applications, including fluorescent sensors and imaging . The molecular targets and pathways involved in its action are related to its ability to interact with specific ions and molecules, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,2-Triphenylvinyl)benzaldehyde
- Tetraphenylethene-based Schiff bases
- Tetraphenylethylene-substituted pyridinium salts
Uniqueness
3-(1,2,2-Triphenylvinyl)benzaldehyde stands out due to its unique combination of AIE properties and its ability to undergo various chemical reactions. This makes it a versatile compound for a wide range of applications, from materials science to biological imaging .
Properties
Molecular Formula |
C27H20O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,2,2-triphenylethenyl)benzaldehyde |
InChI |
InChI=1S/C27H20O/c28-20-21-11-10-18-25(19-21)27(24-16-8-3-9-17-24)26(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-20H |
InChI Key |
ANFJEOLJDFCBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC(=C3)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.